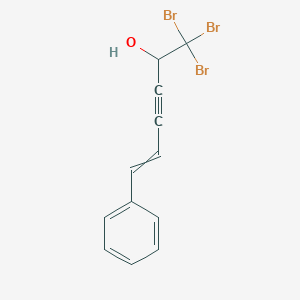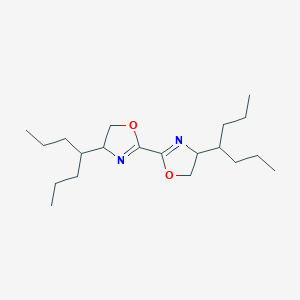
(4R,4'R)-4,4',5,5'-Tetrahydro-4,4'-bis(1-propylbutyl)-2,2'-bioxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,4’R)-4,4’,5,5’-Tetrahydro-4,4’-bis(1-propylbutyl)-2,2’-bioxazole is a synthetic organic compound belonging to the oxazole family. This compound is characterized by its unique structure, which includes two oxazole rings connected by a tetrahydro bridge, each substituted with a 1-propylbutyl group. The stereochemistry of the compound is defined by the (4R,4’R) configuration, indicating the specific spatial arrangement of the substituents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-4,4’,5,5’-Tetrahydro-4,4’-bis(1-propylbutyl)-2,2’-bioxazole typically involves the following steps:
Formation of Oxazole Rings: The initial step involves the formation of oxazole rings through a cyclization reaction. This can be achieved by reacting an appropriate α-hydroxy ketone with an amide in the presence of a dehydrating agent such as phosphorus oxychloride.
Substitution with 1-Propylbutyl Groups: The oxazole rings are then substituted with 1-propylbutyl groups. This can be accomplished through a nucleophilic substitution reaction using a suitable alkyl halide and a strong base like sodium hydride.
Tetrahydro Bridge Formation: The final step involves the reduction of the oxazole rings to form the tetrahydro bridge. This can be achieved using a reducing agent such as lithium aluminum hydride under controlled conditions.
Industrial Production Methods
Industrial production of (4R,4’R)-4,4’,5,5’-Tetrahydro-4,4’-bis(1-propylbutyl)-2,2’-bioxazole follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
(4R,4’R)-4,4’,5,5’-Tetrahydro-4,4’-bis(1-propylbutyl)-2,2’-bioxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can further modify the tetrahydro bridge, leading to the formation of fully saturated derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 1-propylbutyl groups are replaced with other alkyl or aryl groups. Typical reagents include alkyl halides and strong bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Oxazole derivatives with hydroxyl or carbonyl groups.
Reduction: Fully saturated tetrahydro derivatives.
Substitution: Compounds with different alkyl or aryl substituents.
科学的研究の応用
(4R,4’R)-4,4’,5,5’-Tetrahydro-4,4’-bis(1-propylbutyl)-2,2’-bioxazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
作用機序
The mechanism of action of (4R,4’R)-4,4’,5,5’-Tetrahydro-4,4’-bis(1-propylbutyl)-2,2’-bioxazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis. This modulation can lead to therapeutic effects such as reduced inflammation or inhibition of cancer cell growth.
類似化合物との比較
Similar Compounds
(4R,4’R)-4,4’,5,5’-Tetrahydro-4,4’-bis(1-butyl)-2,2’-bioxazole: Similar structure but with different alkyl substituents.
(4R,4’R)-4,4’,5,5’-Tetrahydro-4,4’-bis(1-ethylbutyl)-2,2’-bioxazole: Similar structure with ethyl substituents.
(4R,4’R)-4,4’,5,5’-Tetrahydro-4,4’-bis(1-methylbutyl)-2,2’-bioxazole: Similar structure with methyl substituents.
Uniqueness
(4R,4’R)-4,4’,5,5’-Tetrahydro-4,4’-bis(1-propylbutyl)-2,2’-bioxazole is unique due to its specific (4R,4’R) stereochemistry and the presence of 1-propylbutyl groups. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
特性
分子式 |
C20H36N2O2 |
|---|---|
分子量 |
336.5 g/mol |
IUPAC名 |
4-heptan-4-yl-2-(4-heptan-4-yl-4,5-dihydro-1,3-oxazol-2-yl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H36N2O2/c1-5-9-15(10-6-2)17-13-23-19(21-17)20-22-18(14-24-20)16(11-7-3)12-8-4/h15-18H,5-14H2,1-4H3 |
InChIキー |
JCIONGJTAFCVIQ-UHFFFAOYSA-N |
正規SMILES |
CCCC(CCC)C1COC(=N1)C2=NC(CO2)C(CCC)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Tert-butoxycarbonyl)amino]-3-(2-carbamoylphenyl)propanoic acid](/img/structure/B15157902.png)
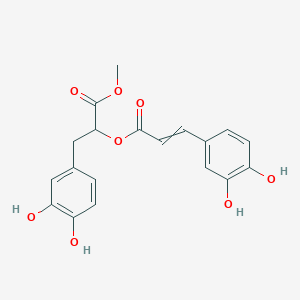
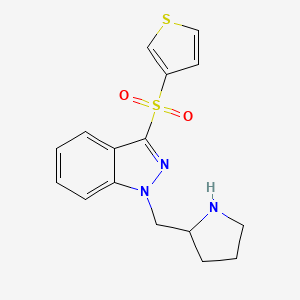
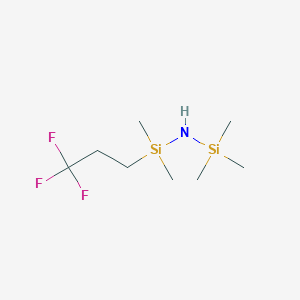

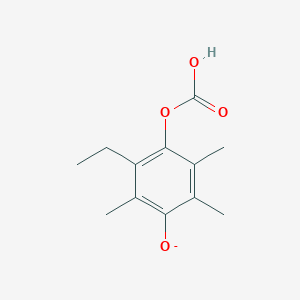


![4-[(2,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B15157963.png)
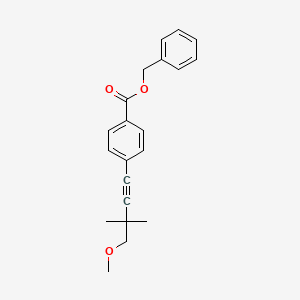
![2,2'-[2,5-Bis(dodecyloxy)-1,4-phenylene]diacetonitrile](/img/structure/B15157972.png)
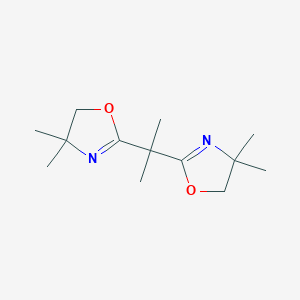
![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5-nitrophenyl acetate](/img/structure/B15157991.png)
